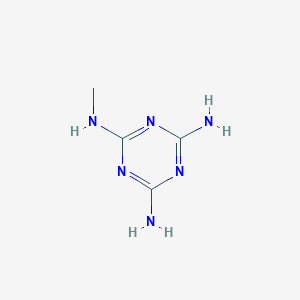
甲基三聚氰胺
描述
Synthesis Analysis
N-Methylmelamines are synthesized to serve as new building blocks for polymerization processes, creating modified melamine formaldehyde resins with reduced formaldehyde emissions. The synthesis involves selecting optimal polymerization processes and controlling the reaction to achieve high yields of each derivative with the highest possible purity. Conditions are optimized for substance polymerization and polymerization in solution, monitored by GC/MS, and characterized by NMR, IR spectroscopy, mass spectrometry, and X-ray diffraction (List et al., 2016).
Molecular Structure Analysis
The molecular structure of methylmelamines is comprehensively characterized using advanced techniques. This includes NMR and IR spectroscopy, mass spectrometry, elemental analysis, and single-crystal X-ray diffraction, providing insights into the arrangement and bonding within these compounds and their derivatives (List et al., 2016).
Chemical Reactions and Properties
The chemical properties of methylmelamines, particularly their reactivity in forming polymers and resins, are crucial for their industrial application. Studies highlight the direct vinylation of methylmelamines with acetylene to produce vinylmelamines, showcasing over 95% conversion efficiency. This process underpins the synthesis of cross-linked polymers through free radical polymerization, evidencing the chemical versatility of methylmelamines (Irrgeher et al., 2011).
Physical Properties Analysis
Physical properties, including solubility, melting points, and pKb values of N-methylmelamines, are determined to facilitate their application in polymer synthesis. These properties are significantly influenced by the number of amino, methylamino, and dimethylamino groups, affecting solubility, hydrogen bonding capacity, and thermal behavior (List et al., 2016).
Chemical Properties Analysis
The chemical behavior of methylmelamines, including their polymerization and interaction with other compounds, is essential for their utility in creating advanced materials. Their chemical structures are fully characterized, laying the groundwork for the synthesis of linear and cross-linked polymers. This encompasses their role in substituting harmful formaldehyde in resins and highlights their significance in developing environmentally friendlier polymers (Irrgeher et al., 2011).
科学研究应用
抗肿瘤剂:N-甲基三聚氰胺,如六甲基三聚氰胺 (HMM),作为潜在的抗肿瘤剂已被研究了近四十年。HMM 对卵巢癌和肺癌表现出活性,副作用包括恶心、呕吐、神经病变和骨髓抑制(Judson, 1990)。
聚合物化学:N-甲基三聚氰胺用于制造改性三聚氰胺甲醛树脂和其他聚合物构件,有助于减少致癌甲醛。它们的溶解性、熔点和其他物理性质对于它们在聚合物化学中的应用非常重要(List 等,2016)。
化学灭菌剂:取代的三聚氰胺,包括甲基三聚氰胺,已被测试为对家蝇的化学灭菌剂。具有某些结构的甲基三聚氰胺显示出抑制孵化或化蛹的功效(Labrecque 等,1968)。
毒性研究:已经对宠物食品中污染物的毒性进行研究,包括 N-甲基三聚氰胺。这些研究有助于了解此类化合物对动物肾毒性的影响(Dobson 等,2008)。
细胞毒性分析:已经研究了六甲基三聚氰胺及其衍生物对包括 PC6 浆细胞瘤细胞在内的各种细胞系的细胞毒性。研究发现,N-甲羟基三聚氰胺比 HMM 本身更具毒性(Rutty & Abel, 1980)。
聚合中的乙烯基三聚氰胺:已经合成了乙烯基官能化三聚氰胺衍生物,包括甲基三聚氰胺,用于基于聚合的交联,作为三聚氰胺树脂中甲醛的潜在替代品(Irrgeher 等,2011)。
健康影响:已经对三聚氰胺的健康影响进行了研究,包括它对小鼠卵母细胞结构、发育和生育力的影响,表明其在生殖健康中具有潜在毒性(Duan 等,2015)。
安全和危害
属性
IUPAC Name |
2-N-methyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H5,5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRPRMNBTVRDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158777 | |
| Record name | Melamine, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylmelamine | |
CAS RN |
13452-77-2 | |
| Record name | Methylmelamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13452-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melamine, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013452772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melamine, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)
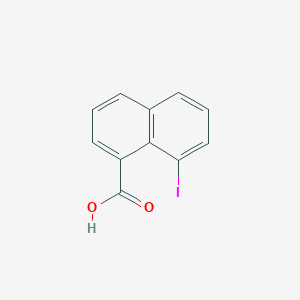
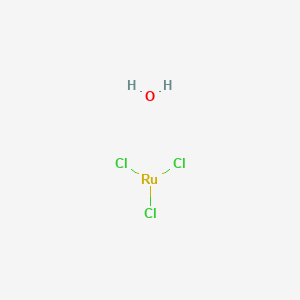
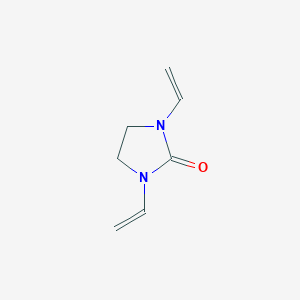
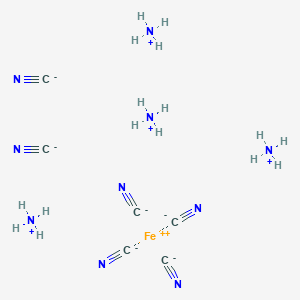
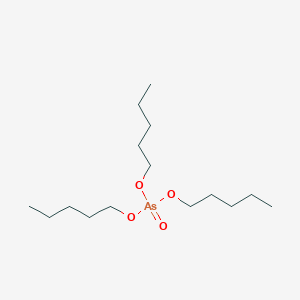
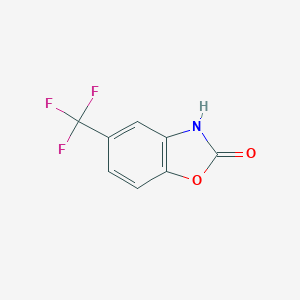

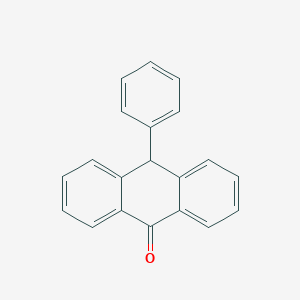

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)

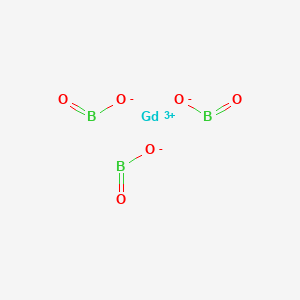
![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)